

Application Notes: 4-(3-Methoxypropoxy)phenylboronic Acid in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 4-(3-Methoxypropoxy)phenylboronic acid

Cat. No.: B1422072

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Introduction: A Versatile Building Block for Complex Scaffolds

In the landscape of modern drug discovery, the strategic construction of complex molecular architectures is paramount. Aryl and heteroaryl boronic acids are foundational tools in this endeavor, primarily serving as key coupling partners in palladium-catalyzed reactions. Among the vast catalog of commercially available boronic acids, **4-(3-Methoxypropoxy)phenylboronic acid** (CAS: 279262-35-0) has emerged as a particularly valuable reagent.^{[1][2][3]} Its structure combines the versatile reactivity of the phenylboronic acid moiety with a flexible, polar side chain—the 3-methoxypropoxy group.

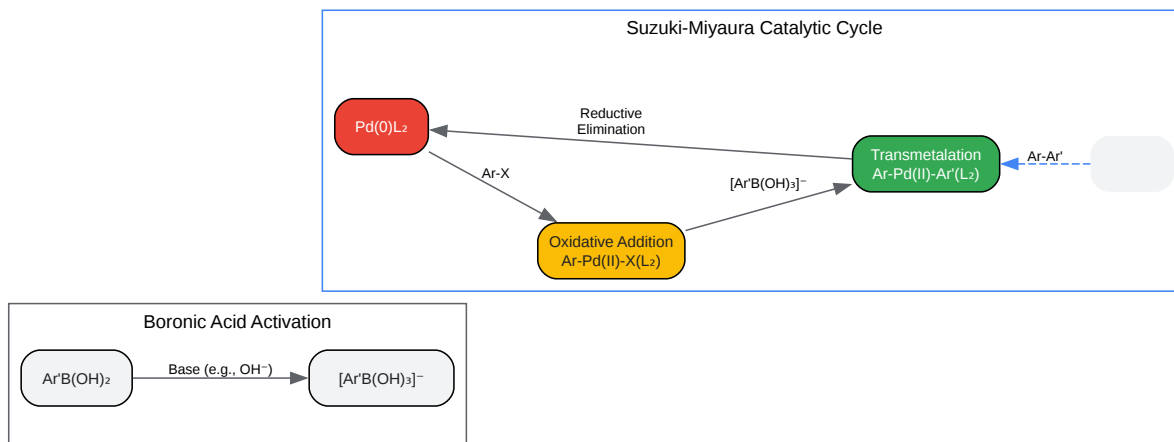
This unique combination is not accidental; it is a deliberate design choice by medicinal chemists aiming to imbue target molecules with favorable physicochemical and pharmacokinetic properties. The ether linkages and terminal methyl group offer a sophisticated handle to modulate solubility, lipophilicity, metabolic stability, and target engagement. This guide provides an in-depth look at the applications of this reagent, focusing on its role in the synthesis of bioactive molecules, detailed experimental protocols, and the underlying medicinal chemistry rationale for its use.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in pharmaceutical synthesis, celebrated for its mild conditions, functional group tolerance, and commercial availability of reagents.^[4] The reaction facilitates the coupling of an organoboron species (like our title compound) with an organic halide or triflate, catalyzed by a palladium(0) complex. This transformation is instrumental in creating biaryl and heteroaryl-aryl scaffolds, which are privileged structures in a multitude of drug classes.^[4]

The catalytic cycle, a well-understood process, involves three key steps:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
- **Transmetalation:** The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.
- **Reductive Elimination:** The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.



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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a 4-(3-Methoxypropoxy)phenyl-Substituted Aryl Scaffold

This protocol provides a generalized, field-proven methodology for the Suzuki-Miyaura coupling of **4-(3-Methoxypropoxy)phenylboronic acid** with a generic aryl bromide.

Objective: To synthesize a biaryl product via Pd-catalyzed cross-coupling.

Materials & Reagents:

Reagent	CAS No.	Molar Equiv.	Notes
Aryl Bromide (Ar-Br)	Varies	1.0	Starting material; ensure it is dry and of high purity.
4-(3-Methoxypropoxy)phenylboronic acid	279262-35-0	1.2 - 1.5	Using a slight excess ensures complete consumption of the halide.
Pd(dppf)Cl ₂ ·CH ₂ Cl ₂	95464-05-4	0.02 - 0.05	A robust catalyst for many Suzuki couplings.
Potassium Carbonate (K ₂ CO ₃) or Cesium Carbonate (Cs ₂ CO ₃)	584-08-7	2.0 - 3.0	Base is crucial for the transmetalation step.
1,4-Dioxane or Toluene/Water (e.g., 4:1 v/v)	123-91-1	-	Anhydrous solvent, degassed prior to use.

Equipment:

- Schlenk flask or reaction vial with a magnetic stir bar
- Inert gas line (Argon or Nitrogen)
- Heating mantle or oil bath with temperature control
- Standard laboratory glassware for workup (separatory funnel, flasks)
- Rotary evaporator
- Silica gel for column chromatography

Step-by-Step Procedure:

- **Reaction Setup:** To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), **4-(3-Methoxypropoxy)phenylboronic acid** (1.3 equiv.), and potassium carbonate (2.5 equiv.).
- **Catalyst Addition:** Add the Pd(dppf)Cl₂ catalyst (0.03 equiv.) to the flask.
- **Solvent Addition:** Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1) to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
 - **Causality Note:** Degassing the solvent by bubbling with an inert gas for 15-20 minutes is critical. It removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, thereby preventing reaction failure.
- **Heating:** Seal the flask and heat the reaction mixture to 80-100 °C.
 - **Self-Validation:** The reaction progress should be monitored. Every 1-2 hours, a small aliquot can be taken, diluted with ethyl acetate, filtered, and analyzed by Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting aryl bromide.
- **Reaction Completion:** Continue heating until the starting material is no longer detectable (typically 2-12 hours).
- **Workup:** Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
- **Washing:** Combine the organic layers and wash sequentially with water and then brine. This removes the inorganic base and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid or oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.

Case Study: Application in the Synthesis of GPR40 Agonists

A prominent application of arylboronic acids with flexible alkoxy side chains is in the development of agonists for G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).^{[5][6][7]} GPR40 is a therapeutic target for type 2 diabetes because its activation in pancreatic β -cells stimulates glucose-dependent insulin secretion, minimizing the risk of hypoglycemia.^{[6][8]}

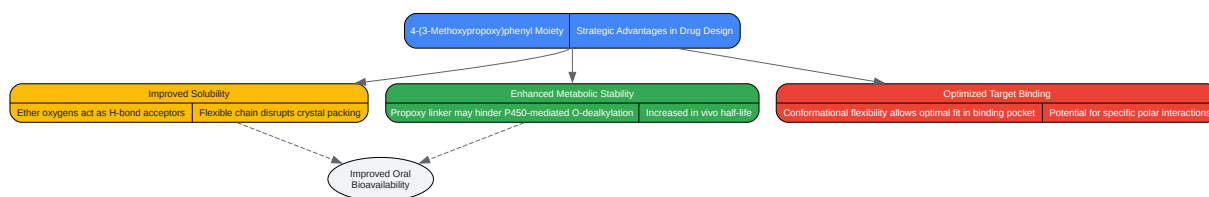
The clinical candidate Fasiglifam (TAK-875) is a potent GPR40 agonist.^[9] While its development was halted due to liver toxicity concerns, its structure highlights key pharmacophore elements.^{[10][11][12]} Specifically, it features a biaryl core with a flexible, polar tail. The 4-(3-Methoxypropoxy)phenyl group serves as an excellent surrogate for the substituted phenyl moiety found in many GPR40 agonists, providing the necessary structural and electronic features for potent receptor activation.

Compound Class	Key Structural Feature	Therapeutic Target	Rationale for Methoxypropoxy Moiety
GPR40 Agonists	Biaryl scaffold with a carboxylic acid and a polar tail	GPR40 / FFAR1	The methoxypropoxy group acts as a polar, flexible tail that can occupy a hydrophobic pocket in the receptor while enhancing aqueous solubility and metabolic stability. ^{[5][7]}
Hypothetical Kinase Inhibitors	Heteroaryl-aryl scaffold (e.g., Pyridinyl-phenyl)	Protein Kinases	Can serve as a "solubilizing tail" to improve the drug-like properties of otherwise poorly soluble kinase inhibitor cores.

Medicinal Chemistry Rationale: The Impact of the 3-Methoxypropoxy Group

The choice to use the 4-(3-Methoxypropoxy)phenyl moiety over simpler analogs (e.g., 4-methoxyphenyl) is a strategic decision rooted in optimizing a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

- Solubility and Lipophilicity:** The ether oxygens in the chain act as hydrogen bond acceptors, which can improve aqueous solubility—a common challenge in drug development.^[13] The flexible chain also disrupts crystal packing, which can further aid solubility. It provides a balance, increasing lipophilicity over a simple phenol but tempering it compared to a pure alkyl chain.
- Metabolic Stability:** Simple methoxy groups on an aromatic ring are susceptible to O-dealkylation by cytochrome P450 enzymes. The longer propoxy linker can sterically hinder this metabolic pathway, potentially increasing the compound's half-life in the body.
- Conformational Flexibility:** The flexible propoxy chain allows the phenyl group to adopt various conformations, which can be advantageous for optimizing binding to a protein target. This flexibility can allow the molecule to find the lowest-energy binding pose within the receptor pocket.



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Key medicinal chemistry advantages conferred by the 3-methoxypropoxy group.

Synthesis of 4-(3-Methoxypropoxy)phenylboronic acid

For researchers interested in its preparation, the title compound is typically synthesized in a multi-step sequence starting from a readily available phenol. A plausible and common industrial route involves:

- **Etherification:** Williamson ether synthesis between 4-bromophenol and 1-bromo-3-methoxypropane under basic conditions to form 1-bromo-4-(3-methoxypropoxy)benzene.
- **Borylation:** Conversion of the resulting aryl bromide to the boronic acid. This is often achieved via lithium-halogen exchange with an organolithium reagent (e.g., n-BuLi) at low temperature, followed by quenching the resulting aryllithium species with a trialkyl borate, such as trimethyl borate B(OMe)₃. Subsequent acidic workup hydrolyzes the boronate ester to the final boronic acid.^[14]

Conclusion

4-(3-Methoxypropoxy)phenylboronic acid is more than just another building block; it is a sophisticated tool for fine-tuning the properties of drug candidates. Its primary application in Suzuki-Miyaura coupling allows for the efficient construction of biaryl scaffolds, while its appended side chain provides medicinal chemists with a powerful lever to enhance solubility, increase metabolic stability, and optimize target interactions. As demonstrated in the pursuit of GPR40 agonists, the inclusion of such rationally designed moieties is critical for advancing molecules from initial hits to viable clinical candidates. This reagent will undoubtedly continue to play a significant role in the synthesis of next-generation therapeutics.

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